molecular formula C33H58N7O17P3S B1674570 Lauroyl-coa CAS No. 6244-92-4

Lauroyl-coa

Cat. No. B1674570
CAS RN: 6244-92-4
M. Wt: 949.8 g/mol
InChI Key: YMCXGHLSVALICC-GMHMEAMDSA-N
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Description

Lauroyl-CoA is a chemical compound often used in laboratory investigations . It is a coenzyme A, S-dodecanoate, also known as Lauroyl-coenzyme A, dodecanoyl-coenzyme A, C12:0-CoA, Dodecyl-CoA .


Synthesis Analysis

Lauroyl-CoA is involved in lipid metabolism and is used as an intermediate in lipid biosynthesis and fatty acid transport . It is synthesized from various saturated medium-chain fatty acids, with lauric acid being the most suitable substrate for these enzymes . The product of lauroyl CoA was identified with matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS) .


Chemical Reactions Analysis

Lauroyl-CoA is involved in various metabolic pathways. For instance, it plays a role in the beta-oxidation spiral, a process that breaks down fatty acids . It is also a substrate for FAM34A proteins and a product of firefly luciferase .

Scientific Research Applications

Metabolic Engineering in Oilseed Plants

One significant area of research involving lauroyl-CoA is in the metabolic engineering of oilseed plants. Studies have focused on altering the fatty acid metabolism in plants like oilseed rape (Brassica napus). This involves the expression of medium-chain thioesterase (MCTE) which leads to the production of lauric acid. The studies have reported that high levels of MCTE expression induce both fatty acid β-oxidation and biosynthesis pathways in developing seeds of these transgenic plants. This research is crucial for understanding how to manipulate plant lipid metabolism for producing higher value oil products. The findings suggest that despite high MCTE expression, there are limitations to the production of lauric acid in these plants. Such studies help to define the response of transgenic plants to major changes in fatty acid metabolism​​.

Beta-Oxidation Pathway in Humans

Another significant application of lauroyl-CoA is in the study of the beta-oxidation pathway in humans. This process involves the breakdown of fatty acids in the mitochondria to produce acetyl-CoA, a critical molecule for energy production in cells. Lauroyl-CoA, as a medium-chain fatty acid, undergoes a series of enzymatic reactions in the beta-oxidation spiral. This pathway starts with lauroyl-CoA and eventually produces decanoyl-CoA through various enzymatic steps including activities of LCAD CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and ketoacyl-CoA thiolase. These steps are crucial for understanding how different types of fatty acids are metabolized in the body and have implications for studying metabolic diseases and energy production mechanisms​​.

Future Directions

Research on Lauroyl-CoA and its role in various metabolic processes is ongoing. For instance, studies have explored its role in lipid remodeling and its influence on the composition of Camelina sativa leaves . Another study has highlighted the potential of using Lauroyl-CoA in the synthesis of CoA esters .

properties

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodecanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H58N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-24(42)61-17-16-35-23(41)14-15-36-31(45)28(44)33(2,3)19-54-60(51,52)57-59(49,50)53-18-22-27(56-58(46,47)48)26(43)32(55-22)40-21-39-25-29(34)37-20-38-30(25)40/h20-22,26-28,32,43-44H,4-19H2,1-3H3,(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,34,37,38)(H2,46,47,48)/t22-,26-,27-,28+,32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCXGHLSVALICC-GMHMEAMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H58N7O17P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10211483
Record name Lauroyl-coenzyme A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10211483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

949.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lauroyl-CoA
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003571
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Lauroyl-coa

CAS RN

6244-92-4
Record name Lauroyl-CoA
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6244-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lauroyl-coenzyme A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006244924
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lauroyl-coenzyme A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10211483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lauroyl-CoA
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003571
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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